molecular formula C10H11N3 B3427578 3-Methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 60419-81-0

3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B3427578
CAS RN: 60419-81-0
M. Wt: 173.21 g/mol
InChI Key: UMDNRKCXSUJMCY-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1H-pyrazol-5-amine (MPA) is a synthetic compound that belongs to the pyrazole class of organic compounds. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

3-Methyl-4-phenyl-1H-pyrazol-5-amine has been extensively used in scientific research due to its potential applications in various fields. In pharmacology, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been used as a tool to study enzyme-catalyzed reactions and protein-ligand interactions. In addition, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been used in the development of new chemical probes and drug discovery.

Mechanism Of Action

The mechanism of action of 3-Methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. In addition, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to bind to the active site of certain proteins, leading to conformational changes and altered function.

Biochemical And Physiological Effects

3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is its high purity and stability. 3-Methyl-4-phenyl-1H-pyrazol-5-amine is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. In addition, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has a well-defined mechanism of action and has been extensively studied in various fields. However, one of the limitations of using 3-Methyl-4-phenyl-1H-pyrazol-5-amine is its potential toxicity and side effects. 3-Methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have cytotoxic effects in some cell lines, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for research on 3-Methyl-4-phenyl-1H-pyrazol-5-amine. One area of interest is the development of new 3-Methyl-4-phenyl-1H-pyrazol-5-amine derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of 3-Methyl-4-phenyl-1H-pyrazol-5-amine in combination with other drugs or therapies for the treatment of cancer and neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and its effects on various biological systems. Overall, 3-Methyl-4-phenyl-1H-pyrazol-5-amine has great potential as a tool for scientific research and drug discovery, and further studies are needed to fully understand its properties and applications.

properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNRKCXSUJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975823
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-4-phenyl-1H-pyrazol-5-amine

CAS RN

31924-81-9, 60419-81-0
Record name 5-Amino-3-methyl-4-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60419-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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